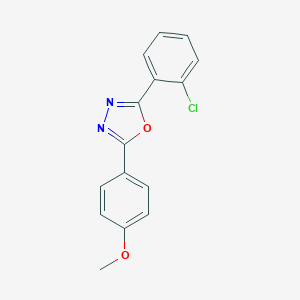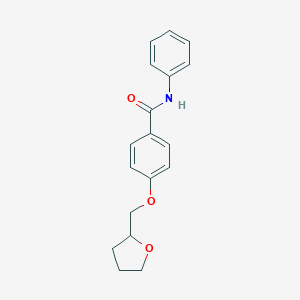
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains an oxadiazole ring and two aromatic rings, making it a versatile molecule that can be modified for various research purposes. In
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications, including as a fluorescent probe for detecting DNA damage, as an inhibitor of protein kinase CK2, and as a potential anticancer agent. It has also been used as a building block for the synthesis of other heterocyclic compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole varies depending on the specific application. As a fluorescent probe for detecting DNA damage, it binds to damaged DNA and emits a fluorescent signal that can be detected. As an inhibitor of protein kinase CK2, it binds to the active site of the enzyme and prevents phosphorylation of its substrates. As a potential anticancer agent, it induces apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its versatility. It can be modified to target specific biological pathways and can be used in a variety of assays and experiments. However, one limitation is that it may have off-target effects that can complicate interpretation of results. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One direction is to further explore its potential as an anticancer agent, including its ability to target specific cancer types and its efficacy in combination with other drugs. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylhydrazine followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine, followed by cyclization with sodium methoxide. These methods have been optimized for high yield and purity and can be scaled up for industrial production.
Propiedades
Fórmula molecular |
C15H11ClN2O2 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-11-8-6-10(7-9-11)14-17-18-15(20-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
Clave InChI |
OWORUWVQLYVRFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)